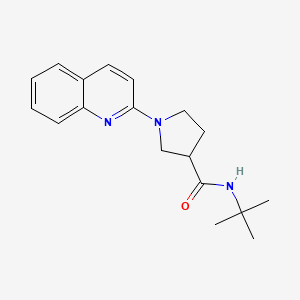

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-quinolin-2-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-18(2,3)20-17(22)14-10-11-21(12-14)16-9-8-13-6-4-5-7-15(13)19-16/h4-9,14H,10-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWCLHGFRYOXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide can be achieved through a multi-step process involving the formation of the pyrrolidine ring and subsequent functionalization. One common method involves the reaction of quinoline-2-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then cyclized with a suitable reagent to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may interact with proteins or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine-containing analogs documented in the Catalog of Pyridine Compounds (2017). Below is a detailed comparison based on molecular features, physicochemical properties, and functional group variations:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycles: The target compound features a quinoline ring (fused benzene-pyridine system), whereas analogs use monocyclic pyridine cores. Quinoline’s extended π-system may enhance binding affinity in biological systems compared to pyridine derivatives . All compounds share a pyrrolidine ring, but substitution patterns differ: the target has a carboxamide at position 3, while others feature ether or silyl-protected hydroxymethyl groups .

Functional Groups: tert-Butyl groups are common in all compounds, providing steric shielding. However, the target’s tert-butyl is part of a carboxamide, while analogs use tert-butyl esters or silyl-protected groups .

Physicochemical Properties: The target’s estimated molecular weight (~309 g/mol) is lower than analogs (e.g., 440–453 g/mol), likely due to the absence of heavy halogens or silyl groups.

Biological Activity

N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a quinoline moiety, with a tert-butyl substituent enhancing its lipophilicity and stability. The IUPAC name reflects its complex structure, which is critical for its biological functions.

The compound's biological activity is attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, including mycobacteria. For instance, N-tert-butyl-substituted quinolones have shown promising results against Mycobacterium avium with MIC values significantly lower than standard treatments like ciprofloxacin .

- Anticancer Properties : Quinoline derivatives often exhibit anticancer activity by interfering with DNA synthesis and inducing apoptosis in cancer cells. Research indicates that modifications in the quinoline structure can enhance selectivity and potency against specific cancer types .

Antimicrobial Efficacy

A study comparing various quinolone derivatives found that N-tert-butyl-substituted compounds exhibited potent antimicrobial activity against M. avium, with MIC values as low as 0.25 µg/ml . The following table summarizes the MIC values of selected compounds:

| Compound | MIC50 (µg/ml) | MIC90 (µg/ml) |

|---|---|---|

| N-tert-butyl-substituted quinolone (e.g., PD 161315) | 0.25 | 1 |

| Ciprofloxacin | 2 | 4 |

| Sparfloxacin | 1 | 2 |

Anticancer Activity

In vitro studies have shown that quinoline derivatives can inhibit tumor growth by blocking DNA synthesis. For example, compounds similar to this compound have been reported to selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .

Case Studies

- Study on Antimycobacterial Activity : A comprehensive analysis of 63 quinolone derivatives highlighted that N-tert-butyl-substituted variants had superior activity against M. avium. The study concluded that these compounds could serve as potential alternatives to existing treatments for mycobacterial infections .

- Anticancer Mechanisms : Research into the anticancer properties of quinoline derivatives revealed that modifications at the nitrogen position significantly affect their cytotoxicity. Compounds with a tert-butyl group showed enhanced potency against breast cancer cell lines compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a quinoline derivative (e.g., 2-chloroquinoline) with a pyrrolidine precursor. For example:

- Step 1 : React tert-butyl pyrrolidine-3-carboxylate with 2-chloroquinoline under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃ in dioxane at 100°C) .

- Step 2 : Hydrolysis of the tert-butyl ester using HCl/dioxane to yield the free carboxylic acid intermediate .

- Purification : High-performance liquid chromatography (HPLC) with polar aprotic solvents (e.g., acetonitrile/water gradients) is critical for isolating intermediates .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures if single crystals are obtained .

- Spectroscopic techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm and quinoline protons at δ 7.5–9.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular uptake studies : Use fluorescently tagged analogs or LC-MS to quantify intracellular concentrations .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound amid competing side reactions?

- Methodological Answer :

- Reaction parameter tuning :

- Temperature : Lower reaction temperatures (0–20°C) during coupling steps reduce undesired dimerization .

- Catalyst loading : Optimize Pd catalyst (e.g., Pd(OAc)₂) and ligand ratios to minimize dehalogenation byproducts .

- Data contradiction resolution : If yields vary between batches, analyze intermediates via LC-MS to identify hydrolysis or oxidation byproducts .

Q. How do structural modifications (e.g., tert-butyl vs. other substituents) affect bioactivity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs (e.g., replacing tert-butyl with methyl or trifluoromethyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., quinoline-binding enzymes) and validate with mutagenesis data .

Q. What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer :

- Dynamic NMR : Assess conformational flexibility in solution (e.g., tert-butyl group rotation) to explain differences from static crystal structures .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify steric or electronic effects .

Q. How is metabolic stability assessed for this compound in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Identification of metabolites : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylation or demethylation products .

Methodological Notes

- Synthesis references : Multi-step protocols from tert-butyl-protected precursors .

- Analytical techniques : Cross-validate NMR and MS data to ensure purity >95% .

- Biological assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.